

The Discovery and Developers of BAY-678

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Compound Focus: BAY-678

CAS No.: 675103-36-3

Cat. No.: S005358

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The identification of **BAY-678** was reported in a 2015 paper titled "**Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases**" [1]. While this paper's primary focus is on the clinical candidate BAY 85-8501, it explicitly documents **BAY-678** as a key **chemical probe** that emerged from the same chemical optimization series [2] [1].

The research was conducted by a team of scientists from **Bayer**, indicating that the compound was discovered within the company's research and development division [1]. The authors listed on the paper are **Franz von Nussbaum, Victor M. Li, Sven Allerheiligen, and their colleagues** [1].

Technical Profile of BAY-678

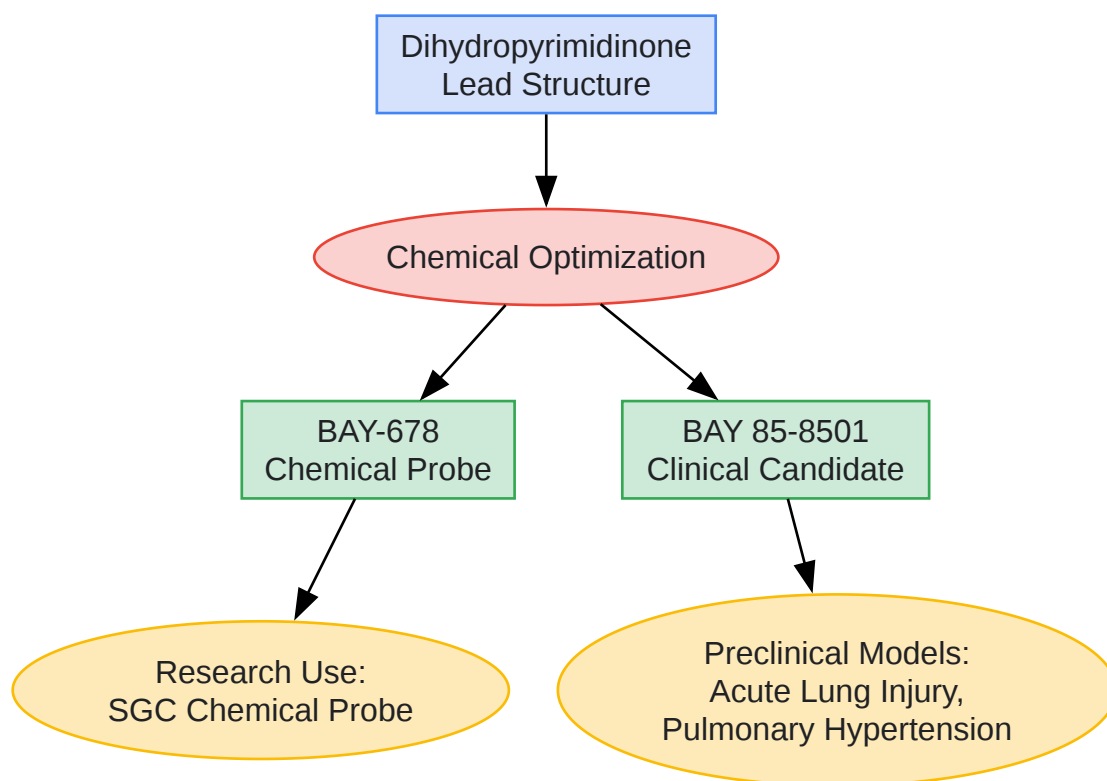
Property	Description
IUPAC Name	5-[(4R)-5-acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile [3]
Molecular Formula	C ₂₀ H ₁₅ F ₃ N ₄ O ₂ [2] [4]
CAS Number	675103-36-3 [2] [4]

Property	Description
Biological Target	Human Neutrophil Elastase (HNE) [2] [3]
IC ₅₀ (Potency)	20 nM [2] [3] [4]
Selectivity	>2,000-fold selectivity against a panel of 21 other serine proteases [2] [4]
Key Feature	Orally bioavailable and cell-permeable chemical probe [2] [4]

Research Applications and Inhibitor Development

BAY-678 was developed to target Human Neutrophil Elastase (HNE), a protease that plays a key role in degrading matrix proteins and is implicated in the pathology of inflammatory lung diseases [3] [1]. The development of **BAY-678** represents the **fourth generation** of HNE inhibitors, characterized by a reversible, non-reactive mechanism and a unique dihydropyrimidinone structure that allows for high potency and selectivity [5].

The compound is supplied as a chemical probe through a partnership with the **Structural Genomics Consortium (SGC)**, making it available to the academic research community for further investigation [2] [4].



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The diagram above illustrates how **BAY-678** fits into the broader drug discovery pipeline at Bayer, originating from a common lead structure and progressing alongside the clinical candidate.

Experimental Use and Handling

For researchers using **BAY-678** in experimental settings, here are key protocols and data:

In Vitro Inhibition Assay [2] [3]

- **Target:** Human Neutrophil Elastase (HNE)
- **Measured Value:** IC₅₀ of 20 nM
- **Selectivity Testing:** Panel of 21 serine proteases
- **Result:** No significant inhibition at concentrations up to 30 µM

In Vivo Administration (Representative Protocol) [2]

- **Model:** Rats
- **Formulation:** 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

- **Stock Solution:** Prepare in DMSO at 25 mg/mL
- **Storage:** -20°C for 1 year (solution), -20°C for 3 years (powder)

Pharmacokinetic Profile in Rats [3]

- **Half-life ($t_{1/2}$):** 1.3 hours
- **Clearance:** Medium
- **Bioavailability:** Oral

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References

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